4-Bromo-4,4-difluorobutan-1-ol

Thermal Stability Materials Science Crystal Engineering

4-Bromo-4,4-difluorobutan-1-ol (CAS 155957-60-1) is a bifunctional C4 organofluorine building block bearing a terminal primary alcohol and a gem-difluoroalkyl bromide terminus. This compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals where the controlled incorporation of a difluoromethylene (CF2) unit is required for metabolic stability or conformational control.

Molecular Formula C4H7BrF2O
Molecular Weight 189 g/mol
CAS No. 155957-60-1
Cat. No. B126866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4,4-difluorobutan-1-ol
CAS155957-60-1
Molecular FormulaC4H7BrF2O
Molecular Weight189 g/mol
Structural Identifiers
SMILESC(CC(F)(F)Br)CO
InChIInChI=1S/C4H7BrF2O/c5-4(6,7)2-1-3-8/h8H,1-3H2
InChIKeyYMVXWKFHZLGKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-4,4-difluorobutan-1-ol (CAS 155957-60-1) Procurement and Technical Baseline


4-Bromo-4,4-difluorobutan-1-ol (CAS 155957-60-1) is a bifunctional C4 organofluorine building block bearing a terminal primary alcohol and a gem-difluoroalkyl bromide terminus [1]. This compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals where the controlled incorporation of a difluoromethylene (CF2) unit is required for metabolic stability or conformational control [2]. Its key identifiers include a molecular weight of 189.00 g/mol, an exact mass of 187.96483 Da, and a computed XLogP3 of 1.3 [1].

4-Bromo-4,4-difluorobutan-1-ol: Why In-Class Analogs Cannot Be Interchanged


Substitution with simpler non-fluorinated or mono-halogenated C4 alcohols (e.g., 4-bromobutan-1-ol or 4-chlorobutan-1-ol) is not possible in applications requiring a gem-difluoromethylene group. The CF2 moiety acts as a bioisostere for a carbonyl group or an oxygen atom, altering molecular conformation and metabolic stability in ways that non-fluorinated analogs cannot replicate [1]. The specific bromine substitution pattern in 4-bromo-4,4-difluorobutan-1-ol provides a unique electrophilic handle for nucleophilic displacement, while the gem-difluoro group simultaneously reduces the pKa of adjacent protons and increases oxidative stability compared to non-fluorinated or chloro analogs [2]. This dual functionality dictates its unique reactivity profile in cross-coupling and alkylation reactions, making it non-fungible with other halogenated alcohols.

4-Bromo-4,4-difluorobutan-1-ol: Quantitative Differentiation Evidence


Thermal Stability Benchmarking: 4-Bromo-4,4-difluorobutan-1-ol vs. Structurally Related C4 Alcohols

In thermal analyses of crystalline derivatives, the target compound demonstrates high thermal stability, with a reported decomposition onset at 215 °C and a melting point of 161.5 °C for the 4-bromo-4'-dimethylamino benzylideneaniline (BDMABA) Schiff base derivative . This stability is attributed to the presence of the gem-difluoro group, which enhances thermal robustness compared to analogous non-fluorinated or mono-halogenated C4 alcohol-derived materials. For instance, related non-fluorinated benzylideneaniline derivatives typically exhibit lower melting points (often in the 120-150 °C range) and earlier decomposition [1].

Thermal Stability Materials Science Crystal Engineering

Lipophilicity and Bioisosteric Potential: Calculated LogP Comparison

The compound has a computed XLogP3 of 1.3 [1]. This value is significantly lower than that of 4-bromobutan-1-ol (predicted LogP ~1.8-2.0) and 1-bromo-4-fluorobutane (predicted LogP ~2.2-2.5) [2], demonstrating the lipophilicity-modulating effect of the gem-difluoro group. This reduced lipophilicity is a key advantage in medicinal chemistry, as it can improve aqueous solubility and reduce non-specific protein binding compared to non-fluorinated or mono-fluorinated analogs [3].

Lipophilicity Drug Design Bioisostere

Reactivity Profile: Electrophilic Displacement Potential

The gem-difluoroalkyl bromide terminus of 4-bromo-4,4-difluorobutan-1-ol acts as a versatile electrophile in SN2 reactions. While direct kinetic data comparing this compound to non-fluorinated analogs is limited in public literature, the presence of the adjacent CF2 group is known to significantly alter the electrophilicity and leaving group ability of the bromide . The electron-withdrawing nature of the CF2 group increases the partial positive charge on the adjacent carbon, making it more susceptible to nucleophilic attack than in 4-bromobutan-1-ol. This enhanced reactivity is particularly advantageous in difluoroalkylation reactions where the CF2 unit is being installed onto heterocycles or aromatic rings [1].

Synthetic Chemistry Nucleophilic Substitution Cross-Coupling

Hazard Profile Comparison: 4-Bromo-4,4-difluorobutan-1-ol vs. 4-Bromobutan-1-ol

According to its Globally Harmonized System (GHS) classification, 4-bromo-4,4-difluorobutan-1-ol carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H226 (flammable liquid and vapor) [1]. In contrast, 4-bromobutan-1-ol is classified as a combustible liquid with similar acute toxicity but may present a different flammability profile due to the absence of fluorine atoms [2]. The specific combination of hazards for 4-bromo-4,4-difluorobutan-1-ol necessitates stringent handling procedures, which should be factored into procurement and facility safety assessments.

Safety Handling GHS Classification

4-Bromo-4,4-difluorobutan-1-ol: High-Value Application Scenarios


Synthesis of gem-Difluoroalkylated Bioisosteres in Drug Discovery

The compound's ability to install a CF2 unit via nucleophilic displacement (Evidence Item 3) is leveraged in the synthesis of fluorinated heteroarylether bioisosteres. In medicinal chemistry, this is critical for replacing metabolically labile ether or carbonyl groups with a more stable CF2 motif, improving the pharmacokinetic profile of drug candidates [1]. The lower lipophilicity (LogP 1.3) compared to non-fluorinated analogs (Evidence Item 2) further supports its use in optimizing drug-likeness.

Development of Thermally Stable Organic Materials and NLO Crystals

The enhanced thermal stability observed in derivatives (Evidence Item 1) makes this compound a valuable precursor for the synthesis of non-linear optical (NLO) materials and other functional organic crystals. The high decomposition temperature (215 °C) and melting point (161.5 °C) of its derivatives are advantageous for applications requiring high-temperature processing or operation .

Agrochemical Intermediate with Enhanced Environmental Stability

The gem-difluoro group is known to increase resistance to oxidative metabolism in soil and plants. As a building block for fungicides or herbicides, 4-bromo-4,4-difluorobutan-1-ol can be used to synthesize active ingredients with longer field half-lives compared to non-fluorinated analogs. The compound's reactivity profile (Evidence Item 3) enables its incorporation into complex agrochemical scaffolds [2].

Specialty Chemical Synthesis Requiring Controlled Hazard Management

The precise hazard profile of 4-bromo-4,4-difluorobutan-1-ol (Evidence Item 4) makes it suitable for use in regulated environments where safety protocols are strictly enforced. Its classification (H226, H302, H315, H319, H335) is well-documented, allowing for accurate risk assessment and the implementation of appropriate engineering controls during scale-up from bench to pilot plant .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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